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Compound of Interest

Compound Name: 5-Chloroisoquinolin-6-amine

Cat. No.: B3029179

Introduction

In the landscape of medicinal chemistry and organic synthesis, the isoquinoline scaffold is a
privileged structure, forming the core of numerous alkaloids and pharmacologically active
compounds.[1] Among its many derivatives, 5-Chloroisoquinolin-6-amine stands out as a
critical building block. Its unique substitution pattern—an electron-withdrawing chlorine atom
and an electron-donating amine group on the fused benzene ring—creates a molecule with
distinct reactivity and vast potential for creating diverse and complex molecular architectures.[2]

This guide provides an in-depth technical overview of 5-Chloroisoquinolin-6-amine, designed
for researchers, scientists, and drug development professionals. We will explore its core
chemical properties, structure, synthesis, and applications, offering field-proven insights into its
utility as a versatile intermediate in modern chemical research.

Chemical Identity and Structure

5-Chloroisoquinolin-6-amine is a heterocyclic aromatic compound. The core structure
consists of a bicyclic system where a benzene ring is fused to a pyridine ring. The placement of
the chlorine atom at the 5-position and the amino group at the 6-position is crucial, as it
significantly influences the molecule's electronic distribution, reactivity, and potential for
intermolecular interactions in biological systems.[3]

The presence of the nucleophilic amino group and the chlorine atom, which can patrticipate in
various coupling reactions, makes this compound a valuable starting material for constructing
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more complex molecules.[2][3]

Caption: 2D structure of 5-Chloroisoquinolin-6-amine.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to
its application in research and development. The following table summarizes the key properties
of 5-Chloroisoquinolin-6-amine.

Property Value Source
CAS Number 566943-99-5 [4]
Molecular Formula CoH7CIN2 [4]
Molecular Weight 178.62 g/mol [31[4]
Density 1.4+0.1 g/cm3 [4]
Boiling Point 354.9+£22.0 °C at 760 mmHg [4]
Flash Point 168.4+22.3 °C [4]
LogP 1.65 [4]

PSA (Polar Surface Area) 38.91 A2 [4]
Index of Refraction 1.712 [4]

Synthesis and Reactivity

The synthesis of substituted isoquinolines is a well-trodden path in organic chemistry. While
specific, detailed protocols for the direct synthesis of 5-Chloroisoquinolin-6-amine are not
abundant in public-facing literature, its synthesis can be inferred from established
methodologies for related compounds.

A common strategy for producing amino-chloro-isoquinolines involves the reduction of a
corresponding nitro-chloro precursor. For instance, the synthesis of the isomeric 5-Amino-1-
chloroisoquinoline is achieved by the reduction of 1-chloro-5-nitroisoquinoline using stannous
chloride dihydrate.[5] This suggests a plausible and robust pathway for synthesizing the target
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compound would involve a similar selective reduction of a 5-chloro-6-nitroisoquinoline
intermediate.

Conceptual Synthetic Workflow

The following workflow illustrates a logical, multi-step synthesis for a related compound, which
serves as a model for how 5-Chloroisoquinolin-6-amine could be prepared. This process
highlights the conversion of an amine to a halide via a diazonium salt, a cornerstone of
aromatic chemistry.

Start: 5-Aminoisoquinoline Suspension

Add Conc. HCI (0-5°C)
Forms Hydrochloride Salt

Diazotization:
Add NaNO2 solution (0-5°C)

Forms Cold Diazonium Salt Solution Prepare Cu(l)Cl in Conc. HCI

Slow Addition

Sandmeyer Reaction:
Add Diazonium Salt to CuCl (<10°C)

. Final Product:
AE(CESITIElL 5-Chloroisoquinoline

Click to download full resolution via product page
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Caption: Conceptual workflow for Sandmeyer reaction on an aminoisoquinoline.[2]

Detailed Protocol: Synthesis of 5-Amino-1-
chloroisoquinoline (An Analogous Protocol)

This protocol, adapted from patent literature for a structural isomer, demonstrates a reliable
method for reducing a nitro group to an amine on a chloroisoquinoline scaffold.[5] This method
is highly relevant for researchers planning a synthesis of 5-Chloroisoquinolin-6-amine from a
nitro precursor.

Obijective: To synthesize 5-Amino-1-chloroisoquinoline from 1-chloro-5-nitroisoquinoline.

Materials:

1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol)
» Stannous chloride dihydrate (2.4 g, 11 mmol)

o Ethyl acetate (EtOAc, 50 mL)

e |ce-water

e Aqueous Sodium Carbonate (NazCOs)

e Brine

e Anhydrous Sodium Sulfate (Na2SOa)
Procedure:

o A mixture of 1-chloro-5-nitroisoquinoline, stannous chloride dihydrate, and EtOAc is stirred
under reflux in a nitrogen atmosphere for 3 hours.[5]

o Rationale: Stannous chloride (SnCl2) is a classical and effective reducing agent for
converting aromatic nitro groups to primary amines, especially when other reducible
functional groups are present. Refluxing in EtOAc provides the necessary thermal energy for
the reaction to proceed at a reasonable rate.
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After cooling, the mixture is poured into ice-water and basified to a pH of 10.0 with aqueous
NazCOs.[5]

Rationale: The acidic tin salts formed during the reaction must be neutralized to deprotonate

the product amine, rendering it soluble in the organic solvent. Basification also precipitates
tin hydroxides, aiding in their removal.

e The organic phase is separated, and the aqueous phase is extracted with EtOAc.[5]

e The combined organic layers are washed with brine, dried over Na2SOa4, and concentrated
under vacuum.[5]

» Rationale: Washing with brine removes residual water and inorganic salts. Drying with
anhydrous NazSOa4 removes trace water from the organic solvent before evaporation.

e The resulting residue is purified by column chromatography on silica gel to yield the product
as a light yellow solid.[5]

Applications in Research and Drug Discovery

Halogenated aminoisoquinolines like 5-Chloroisoquinolin-6-amine are valuable building
blocks in medicinal chemistry.[3] The isoquinoline core is a known scaffold for developing novel
therapeutic agents, particularly kinase inhibitors, due to its ability to mimic the purine ring of
ATP and bind within the ATP-binding site of kinases.[6]

The specific utility of this compound includes:

e Pharmaceutical Intermediates: It serves as a crucial starting material for synthesizing more
complex molecules targeting a range of diseases. The chloro- and amino- groups provide
two distinct points for functionalization, allowing for the generation of diverse chemical
libraries.[2][3]

» Kinase Inhibitor Development: The general class of chloro-substituted quinolines and
isoquinolines is integral to the design of inhibitors for signaling pathways implicated in
cancer, such as the PI3K/Akt/mTOR pathway.[6]
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o Heterocyclic Chemistry: The compound is a versatile intermediate for constructing more
complex fused ring systems and other novel heterocyclic frameworks.[3] The chlorine atom
can be displaced or used in cross-coupling reactions, while the amine group can be
acylated, alkylated, or used in cyclization reactions.

The positioning of the functional groups significantly impacts the electronic distribution and,
consequently, the biological activity and reactivity of the compound compared to its isomers.[3]
This makes 5-Chloroisoquinolin-6-amine a unique tool for structure-activity relationship
(SAR) studies.

Conclusion

5-Chloroisoquinolin-6-amine is a strategically important chemical intermediate with significant
potential in organic synthesis and drug discovery. Its defined structure, combined with the dual
functionality of its chloro and amino substituents, provides chemists with a versatile platform for
molecular exploration. The insights and protocols detailed in this guide serve as a foundational
resource for researchers aiming to leverage the unique properties of this compound in their
work, from benchtop synthesis to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks:
a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nim.nih.gov]

e 2. benchchem.com [benchchem.com]

» 3. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

e 4. 5-Chloroisoquinolin-6-amine | CAS#:566943-99-5 | Chemsrc [chemsrc.com]
» 5. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

e 6. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.vulcanchem.com/product/vc3104123
https://www.vulcanchem.com/product/vc3104123
https://www.benchchem.com/product/b3029179?utm_src=pdf-body
https://www.benchchem.com/product/b3029179?utm_src=pdf-body
https://www.benchchem.com/product/b3029179?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718595/
https://www.benchchem.com/pdf/Synthesis_of_5_Chloroisoquinoline_from_5_Aminoisoquinoline_Application_Notes_and_Protocols.pdf
https://www.vulcanchem.com/product/vc3104123
https://www.chemsrc.com/en/cas/566943-99-5_348023.html
https://www.benchchem.com/synthesis/pse-c7471276edg14c909c6f0b0c1793d111
https://www.benchchem.com/pdf/Applications_of_6_Chloroquinolin_2_amine_in_Medicinal_Chemistry_A_Detailed_Overview.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [5-Chloroisoquinolin-6-amine chemical properties and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029179#5-chloroisoquinolin-6-amine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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